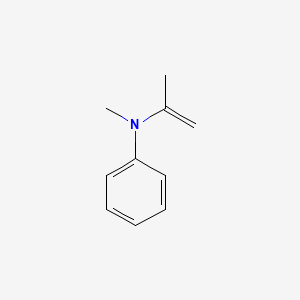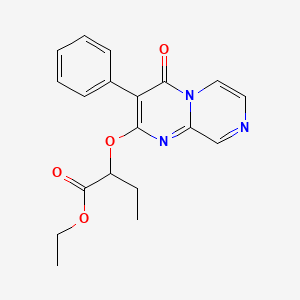
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate is a synthetic organic compound that belongs to the class of pyrazino[1,2-a]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrazino[1,2-a]pyrimidine core fused with a phenyl group and an ethyl butyrate moiety
Métodos De Preparación
The synthesis of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate typically involves multiple steps. One common synthetic route includes the condensation of aminopyrazine with triethyl methanetricarboxylate to form ethyl 2-hydroxy-4-oxo-4H-pyrazino[1,2-a]pyrimidine-3-carboxylate . This intermediate is then further reacted with appropriate reagents to introduce the phenyl and butyrate groups, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways. For instance, derivatives of pyrazino[1,2-a]pyrimidine have been investigated for their cytotoxic activities against cancer cell lines . Additionally, its unique structure makes it a valuable tool for molecular modeling and drug design studies.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyrazino[1,2-a]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate can be compared to other pyrazino[1,2-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of the phenyl and butyrate groups in this compound contributes to its distinct chemical properties and biological activities. Other similar compounds include ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate , which also features a pyrimidine core but with different substituents.
Propiedades
Número CAS |
21271-35-2 |
|---|---|
Fórmula molecular |
C19H19N3O4 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxybutanoate |
InChI |
InChI=1S/C19H19N3O4/c1-3-14(19(24)25-4-2)26-17-16(13-8-6-5-7-9-13)18(23)22-11-10-20-12-15(22)21-17/h5-12,14H,3-4H2,1-2H3 |
Clave InChI |
LVLSCICZUSWWCN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



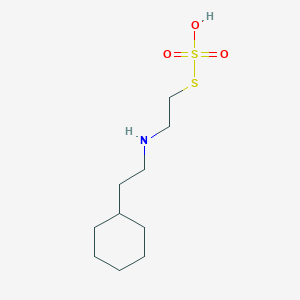

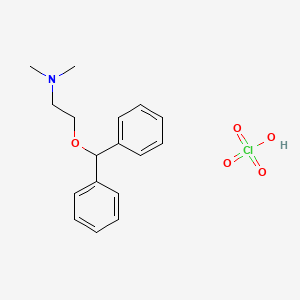
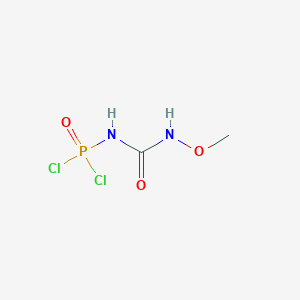
![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
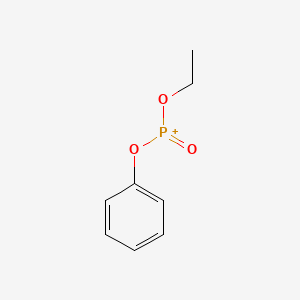


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)

